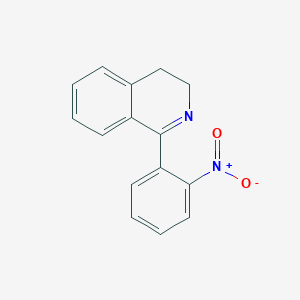![molecular formula C23H30N2O5S B4331655 methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate](/img/structure/B4331655.png)
methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate
Übersicht
Beschreibung
Methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate, also known as MPSP, is a synthetic compound that has been extensively studied for its potential therapeutic properties. Its complex chemical structure and unique properties make it an attractive candidate for further research in various fields of medicine.
Wirkmechanismus
The mechanism of action of methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate is complex and not yet fully understood. However, research has shown that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and the inhibition of COX-2 can lead to a reduction in these processes.
Biochemical and Physiological Effects
methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to have anti-cancer properties, with research indicating that it can induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent chemical structure. Additionally, it has been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
However, there are also some limitations to the use of methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate in lab experiments. Its complex chemical structure and potential interactions with other compounds can make it difficult to study in certain contexts. Additionally, its potential therapeutic properties have not yet been fully characterized, which means that there is still much to learn about how it works and how it can be used effectively.
Zukünftige Richtungen
There are several potential future directions for research on methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate. One area of focus could be on its potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to explore its anti-cancer properties and potential applications in cancer treatment. Finally, research could be done to better understand the mechanism of action of methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate and how it interacts with other compounds in the body.
Wissenschaftliche Forschungsanwendungen
Methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate has been extensively studied for its potential therapeutic properties in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Additionally, research has shown that methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate has potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 2-[5-methyl-4-(4-phenylpiperazin-1-yl)sulfonyl-2-propan-2-ylphenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-17(2)20-15-22(18(3)14-21(20)30-16-23(26)29-4)31(27,28)25-12-10-24(11-13-25)19-8-6-5-7-9-19/h5-9,14-15,17H,10-13,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRQCPRVMOQCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(C)C)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]-2-(propan-2-yl)phenoxy}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-adamantyl)-5-[(4-methylbenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4331576.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B4331586.png)
![2-[(carboxymethyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B4331590.png)
![4-(2-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331596.png)
![N-(2,4-dimethylphenyl)-4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331620.png)
![methyl 4-(3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B4331623.png)
![methyl 4-(3-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B4331625.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331632.png)
![2-methyl-4-(4-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331639.png)
![[4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4331652.png)
![N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B4331663.png)
![1-(4-methylbenzoyl)-1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole](/img/structure/B4331669.png)
